molecular formula C23H16N4O4S B3713162 (2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B3713162
M. Wt: 444.5 g/mol
InChI Key: KGZPDJULIGJAQD-MDWZMJQESA-N
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Description

(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the benzoxazole ring and the nitrophenyl group. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The nitrophenyl group is introduced via nitration of a suitable aromatic precursor. The final step involves the coupling of these intermediates with a prop-2-enamide moiety under appropriate conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzoxazole ring and nitrophenyl group are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its combination of a benzoxazole ring, nitrophenyl group, and prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O4S/c28-21(13-8-15-4-3-5-18(14-15)27(29)30)26-23(32)24-17-11-9-16(10-12-17)22-25-19-6-1-2-7-20(19)31-22/h1-14H,(H2,24,26,28,32)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZPDJULIGJAQD-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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